Ortho-Substitution Enables Bidentate Coordination: 2-(4-Pyridinyl)benzaldehyde Forms Stable Os(II) Complexes with Anticancer Activity
2-(4-Pyridinyl)benzaldehyde functions as a C^N bidentate ligand via deprotonated aldehyde oxygen and pyridinyl nitrogen coordination to osmium(II), yielding organo-osmium complexes with quantifiable in vitro and in vivo anticancer activity. This coordination mode is geometrically inaccessible to para-substituted isomers such as 4-(4-pyridinyl)benzaldehyde [1]. In a direct comparative study, the osmium(II) complex [(η⁶-p-cym)Os(ppy-CHO)(4-NMe₂-py)]⁺ (5a), where ppy-CHO is 4-(2-pyridyl)benzaldehyde, exhibited potent antiproliferative activity against both cisplatin-sensitive A2780 ovarian cancer cells and cisplatin-resistant A2780cis cells, reducing proteosynthesis by up to 58% and inducing caspase-3-mediated apoptosis [2]. In vivo evaluation in Caenorhabditis elegans demonstrated that complex 5a reduced tumor growth by 19% in the tumoral strain JK1466, with low toxicity observed in both tumoral and wild-type strains [3].
| Evidence Dimension | Tumor growth reduction in C. elegans model |
|---|---|
| Target Compound Data | 19% tumor growth reduction |
| Comparator Or Baseline | Osmium(II) complex 2a (with 2-phenylpyridine ligand): 32.2% reduction; Ruthenium(II) analogue 5b: 30% reduction |
| Quantified Difference | 19% vs. 32.2% (2a) and 30% (5b) |
| Conditions | In vivo C. elegans tumoral strain JK1466; complexes administered at non-toxic doses |
Why This Matters
This evidence confirms that 2-(4-pyridinyl)benzaldehyde forms bioactive metal complexes with quantifiable in vivo efficacy, while para-substituted isomers lack the ortho geometry required for bidentate C^N chelation, rendering them unsuitable for this application.
- [1] Ortega, E., et al. 'Novel organo-osmium(II) proteosynthesis inhibitors active against human ovarian cancer cells reduce gonad tumor growth in Caenorhabditis elegans.' Inorganic Chemistry Frontiers, 2021, 8, 141-155. View Source
- [2] Ibid. In vitro cytotoxicity and proteosynthesis inhibition data. View Source
- [3] Ibid. In vivo C. elegans tumor growth reduction data. View Source
